molecular formula C6H11ClF3N B12279783 (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride

(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride

Cat. No.: B12279783
M. Wt: 189.60 g/mol
InChI Key: HHUPGJBPRKSYMW-JEDNCBNOSA-N
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Description

(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutyl group and trifluoro-ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride typically involves the reaction of cyclobutylamine with trifluoroacetaldehyde under controlled conditions. The reaction is carried out in an inert solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-(+)-Ephedrine
  • N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4
  • 1-[(3R)-3-methyl-4-(4-(1S)-2,2,2-trifluoro-1-hydroxy-1

Uniqueness

(1S)-1-cyclobutyl-2,2,2-trifluoro-ethanamine;hydrochloride is unique due to its trifluoro group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

(1S)-1-cyclobutyl-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(10)4-2-1-3-4;/h4-5H,1-3,10H2;1H/t5-;/m0./s1

InChI Key

HHUPGJBPRKSYMW-JEDNCBNOSA-N

Isomeric SMILES

C1CC(C1)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CC(C1)C(C(F)(F)F)N.Cl

Origin of Product

United States

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